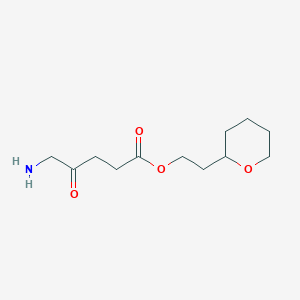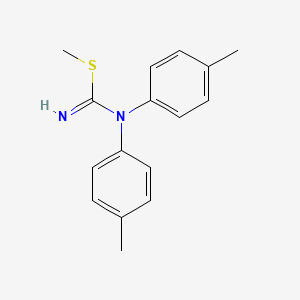
Methyl N,N-bis(4-methylphenyl)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N,N-bis(4-methylphenyl)carbamimidothioate: is an organic compound with the molecular formula C16H18N2S . It is a derivative of carbamimidothioate, featuring two 4-methylphenyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl N,N-bis(4-methylphenyl)carbamimidothioate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate then reacts with thiourea to produce the desired carbamimidothioate compound .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Methyl N,N-bis(4-methylphenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
In chemistry, Methyl N,N-bis(4-methylphenyl)carbamimidothioate is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.
Biology:
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine:
Potential applications in medicine include its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl N,N-bis(4-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Methyl N,N-bis(2-methylphenyl)carbamimidothioate
- Methyl N,N-bis(2-methoxyphenyl)carbamimidothioate
Comparison:
Methyl N,N-bis(4-methylphenyl)carbamimidothioate is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool for research and industrial applications.
Propriétés
Numéro CAS |
5480-19-3 |
|---|---|
Formule moléculaire |
C16H18N2S |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
methyl N,N-bis(4-methylphenyl)carbamimidothioate |
InChI |
InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)18(16(17)19-3)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3 |
Clé InChI |
DCRKQPPUWWAEOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
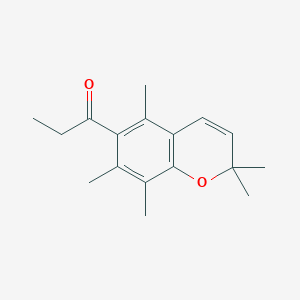
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
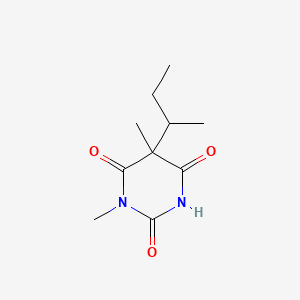
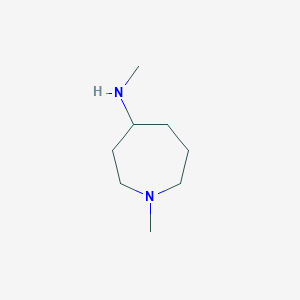

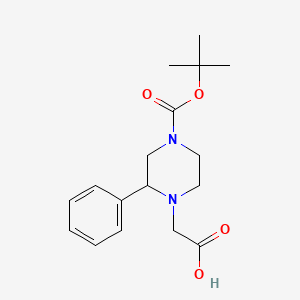
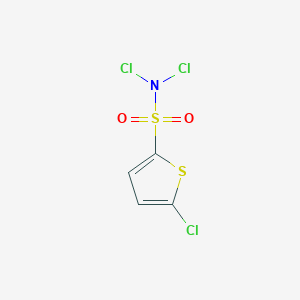
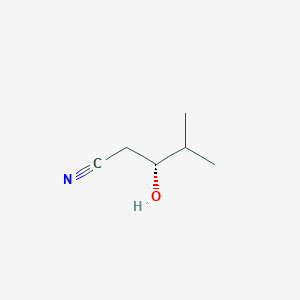
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
